molecular formula C17H20N2O4 B2380369 methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate CAS No. 1217656-13-7

methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate

Katalognummer: B2380369
CAS-Nummer: 1217656-13-7
Molekulargewicht: 316.357
InChI-Schlüssel: YIOZSDQZKFERKL-HAQNSBGRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate ( 1217618-21-7) is a quinazolinone derivative offered for research and development purposes . This compound features a trans-configured cyclohexane ring, which provides a rigid and defined spatial orientation, linked to a quinazoline-2,4-dione moiety, a privileged structure in medicinal chemistry . The quinazolinone core is known for its diverse biological activities. Related compounds have been investigated for their potential to inhibit the replication of the Hepatitis B Virus (HBV), with some derivatives showing promising activity in vitro by potentially interacting with viral core proteins . Furthermore, quinazolinone derivatives are a subject of interest in the development of treatments for central nervous system (CNS) disorders, with patents disclosing their potential use in conditions such as anxiety, cognitive disorders, and epilepsy . Researchers can utilize this chemical as a key intermediate or precursor in organic synthesis, particularly in the development of novel pharmaceutical compounds. The molecular formula of the compound is C16H18N2O4 and it has a molecular weight of 302.33 g/mol . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

methyl 4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-23-16(21)12-8-6-11(7-9-12)10-19-15(20)13-4-2-3-5-14(13)18-17(19)22/h2-5,11-12H,6-10H2,1H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIOZSDQZKFERKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CC1)CN2C(=O)C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate typically involves multi-step organic reactions.

  • Formation of Quinazoline Core: : A common starting material is anthranilic acid, which undergoes cyclization with formamide or other nitrogen-containing reagents under high temperature to form the quinazoline core.

  • Substitution Reactions: : The next step involves the substitution of the quinazoline derivative with a cyclohexanecarboxylate moiety. This often requires strong bases or acid catalysts to facilitate the nucleophilic substitution reaction.

  • Methylation: : The final step is the methylation of the carboxylate group, typically achieved using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods

For industrial-scale production, optimizations such as microwave-assisted synthesis or the use of continuous flow reactors might be employed to enhance reaction efficiency and yield. Solvent choice, reaction temperature, and time are crucial parameters in optimizing large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, usually facilitated by strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline-2,4-dione derivatives.

  • Reduction: : Reduction of the quinazoline ring can be achieved using hydrides such as lithium aluminum hydride, converting it into more saturated derivatives.

  • Substitution: : Substitution reactions can occur at various positions on the quinazoline ring, often mediated by halogenating agents or nucleophiles under controlled conditions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, chromic acid, oxygen with a catalyst

  • Reduction: : Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation

  • Substitution: : Halogenating agents (chlorine, bromine), strong bases (sodium hydride), nucleophiles (amines, alcohols)

Major Products

The major products of these reactions include various substituted quinazoline derivatives, such as 2,4-dioxoquinazoline, reduced quinazoline rings, and multi-substituted quinazoline structures, depending on the reagents and reaction conditions employed.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate exhibits various biological activities that make it a candidate for pharmaceutical applications. Preliminary studies suggest that it may possess:

  • Antitumor Activity : The compound's structural characteristics are conducive to targeting cancer cells, potentially disrupting critical signaling pathways involved in tumor growth.
  • Acetylcholinesterase Inhibition : Similar compounds have shown promise as acetylcholinesterase inhibitors, which are relevant in treating Alzheimer’s disease by increasing acetylcholine levels in the brain .

Organic Synthesis

The compound serves as a valuable building block in organic synthesis. Its application includes:

  • Synthesis of Complex Molecules : Methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate can be utilized in multi-step reactions to create more complex structures. This involves:
    • Formation of the quinazoline core via cyclization reactions.
    • Substitution reactions to attach the cyclohexanecarboxylate moiety.
    • Methylation of carboxylate groups using reagents like methyl iodide.

The mechanism of action involves interactions with various molecular targets such as enzymes and receptors. Potential pathways affected include:

  • Oxidative Stress Response : The compound may modulate oxidative stress pathways, which are crucial in many diseases.
  • Inflammatory Response : It could influence inflammatory pathways, offering therapeutic benefits in conditions characterized by chronic inflammation.

Further research is required to elucidate its specific mechanisms and efficacy in biological systems.

Wirkmechanismus

The mechanism of action of methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate involves its interaction with molecular targets like enzymes, receptors, and nucleic acids.

  • Molecular Targets: : Enzymes involved in DNA replication, metabolic pathways, and signal transduction cascades.

  • Pathways Involved: : The compound can modulate various biochemical pathways, including oxidative stress response, inflammatory response, and cell cycle regulation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

trans-4-[(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylic Acid (CAS 1217618-21-7)
  • Applications : Used in medicinal chemistry for drug development, suggesting the ester variant may act as a prodrug .
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide
  • Structure : Shares the quinazoline-dione core but replaces the cyclohexane ester with a 2,4-dichlorophenylmethyl acetamide group.
  • Synthesis : Synthesized via oxidation of a thiourea intermediate and coupling with chloroacetamide, highlighting divergent synthetic routes compared to the target compound .
  • Bioactivity : Demonstrates anticonvulsant activity, suggesting the quinazoline-dione moiety is critical for neurological targeting .
trans-4-(6,8-Dibromo-1,4-dihydroquinazolin-3(2H)-yl)cyclohexanol Hydrochloride
  • The cyclohexanol group (vs. ester) increases hydrophilicity .
  • Applications : Listed as a respiratory drug impurity, indicating structural sensitivity in drug formulation .

Stereochemical and Isomeric Considerations

  • Trans vs. Cis Configuration : The trans configuration in the target compound likely stabilizes the cyclohexane ring into a chair conformation, reducing steric hindrance compared to cis isomers. This is analogous to 4-methoxycyclohexaneacetic acid derivatives, where trans isomers exhibit distinct solvolysis and stability profiles .
  • Geometric Isomerism : Similar to 4,4'-methylenebis(cyclohexylamine) (PACM), geometric isomerism (trans-trans, cis-cis, cis-trans) significantly impacts physical properties and reactivity .

Physicochemical and Pharmacokinetic Properties

Compound M.W. (g/mol) Key Functional Groups LogP (Predicted) Bioactivity Notes
Target Ester ~345.4 Methyl ester, quinazoline-dione ~2.5 (high lipophilicity) Likely prodrug with enhanced absorption
Carboxylic Acid (CAS 1217618-21-7) ~329.3 Carboxylic acid, quinazoline-dione ~1.2 Direct enzyme inhibition, lower bioavailability
6,8-Dibromo Cyclohexanol Derivative 426.57 Brominated quinazoline, cyclohexanol ~1.8 Respiratory drug impurity; polar due to -OH

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate, and how do they influence experimental design?

  • Answer : Critical properties include logP (~1.16), molecular weight (170.21 g/mol), and solubility in organic solvents (e.g., ethanol, THF) based on structural analogs like methyl trans-4-formylcyclohexanecarboxylate . These properties dictate solvent selection for synthesis (e.g., absolute ethanol for reflux reactions ) and purification methods (e.g., column chromatography with polar/non-polar solvent gradients). Hydrochloride salt derivatives (e.g., related aminomethyl-fluorocyclohexane carboxylates ) can improve aqueous solubility for biological assays.

Q. How can researchers optimize synthesis protocols for this compound to improve yield and purity?

  • Answer : Employ statistical experimental design (DoE) to minimize trial-and-error approaches. For example, vary reaction time, temperature, and stoichiometry in a factorial design to identify optimal conditions . Reflux methods with glacial acetic acid as a catalyst (used in analogous triazole derivatives ) can enhance cyclization efficiency. Monitor reaction progress via TLC or HPLC, leveraging the compound’s UV activity from the quinazolinone moiety .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Answer : Use 1^1H/13^13C NMR to confirm stereochemistry (trans-configuration) and methyl/quinazolinone substituents. IR spectroscopy identifies carbonyl stretches (~1700 cm1^{-1} for ester and dioxoquinazolinone groups). High-resolution mass spectrometry (HRMS) validates molecular formula (C18_{18}H20_{20}N2_2O5_5) . Compare with analogs like methyl trans-4-formylcyclohexanecarboxylate for reference peaks .

Advanced Research Questions

Q. How can computational modeling resolve contradictory data on the compound’s bioactivity or reactivity?

  • Answer : Apply quantum chemical calculations (e.g., DFT) to map reaction pathways and identify intermediates that may explain variability in outcomes. ICReDD’s integrated computational-experimental framework can model the compound’s interactions with biological targets (e.g., enzyme active sites) and predict regioselectivity in derivatization reactions. Validate predictions with kinetic studies (e.g., stopped-flow spectroscopy) .

Q. What strategies address solubility limitations in biological assays without altering the compound’s core structure?

  • Answer : Use co-solvents (e.g., DMSO/PEG mixtures) or formulate as nanoparticles via emulsion-solvent evaporation. Structural analogs with hydrochloride salts (e.g., methyl 4-(aminomethyl)-4-fluorocyclohexane carboxylate ) demonstrate improved solubility via protonation of basic groups. Alternatively, employ cyclodextrin inclusion complexes to enhance aqueous dispersion .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in enzyme inhibition studies?

  • Answer : Conduct competitive/non-competitive inhibition assays (e.g., Lineweaver-Burk plots) using purified enzymes. Use fluorescent probes (e.g., dansylamide) to monitor binding to the quinazolinone moiety. Pair with molecular docking simulations (e.g., AutoDock Vina) to predict binding poses and validate with mutagenesis studies on key enzyme residues .

Methodological Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Answer : Follow OSHA guidelines for harmful substances: use fume hoods during synthesis, wear nitrile gloves, and avoid inhalation/contact. Immediate washing with water is required for skin exposure . Store in airtight containers under inert gas (N2_2) to prevent oxidation of the formyl group .

Q. How can data from heterogeneous catalysis studies be standardized for reproducibility?

  • Answer : Adopt CRDC guidelines for reaction documentation (e.g., RDF2050112 on reactor design ). Report catalyst loading, surface area, and solvent purity. Use control experiments (e.g., catalyst-free reactions) to distinguish homogeneous vs. heterogeneous pathways. Share raw data via platforms like ICReDD’s computational-experimental feedback loop .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.